![molecular formula C23H28N4O4 B1277346 (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide CAS No. 80705-23-3](/img/structure/B1277346.png)

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

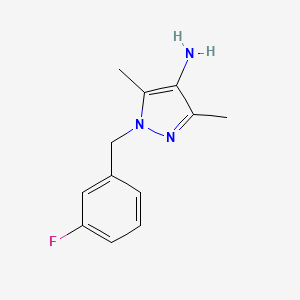

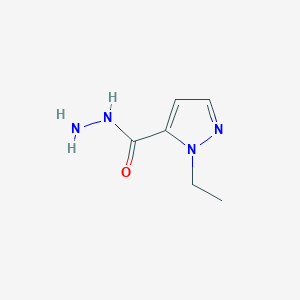

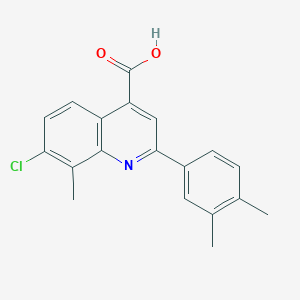

The compound is a chiral molecule with multiple stereocenters, indicated by the (2S) configuration. It contains a pyrrolidine ring, which is a five-membered lactam structure, and is a derivative of carboxamide. The molecule also includes an amino acid moiety and a phenyl group, which suggests potential biological activity. The presence of hydroxyphenyl suggests potential for intermolecular interactions, such as hydrogen bonding.

Synthesis Analysis

The synthesis of related pyrrolidine carboxamide derivatives can involve multiple steps starting from basic amino acids or their protected forms, such as Cbz-l-proline. For instance, (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was synthesized from Cbz-l-proline through a two-step process . Similarly, the synthesis of complex pyrrolidine derivatives may involve reactions with various reagents to introduce additional functional groups, as seen in the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide .

Molecular Structure Analysis

The molecular structure of pyrrolidine carboxamide derivatives is often confirmed using techniques such as NMR, MS, and single-crystal X-ray diffraction. For example, the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the absolute configuration of its chiral center . These techniques are crucial for determining the stereochemistry and confirming the synthesized structure of the compound.

Chemical Reactions Analysis

Pyrrolidine carboxamide derivatives can participate in various chemical reactions. For instance, a pyridine-2,6-dicarboxamide derivative was shown to catalyze the transfer hydrogenation reaction of ketones . This suggests that the compound may also have catalytic properties or could be reactive under certain conditions, potentially forming polymorphic forms as a result of different intermolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carboxamide derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonds can lead to the formation of one-dimensional networks in the crystal structure, as seen with (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide . Additionally, DFT calculations can predict properties such as vibrational frequencies, total energies, and dipole moments, which are important for understanding the behavior of these compounds in different solvents and conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Characteristics

This compound exhibits high affinity for human, rat, and mouse κ-opioid receptors (KOR), with a notable selectivity over μ-opioid receptors (MORs) and δ-opioid receptors. It demonstrates potential in treating depression and addiction disorders. In studies, it showed antidepressant-like efficacy and attenuated stress-induced behavioral effects in mice (Grimwood et al., 2011).

Computational Peptidology

A study used conceptual density functional theory to assess the reactivity descriptors and molecular properties of a group of antifungal tripeptides, including derivatives of this compound. This approach aids in understanding the compound's reactivity and is beneficial for drug design processes (Flores-Holguín et al., 2019).

Chemical Synthesis and Characterization

In a research focused on Ephedra sinica stems, two new phenylpropanoids were isolated, including derivatives of this compound. The study provided insights into the compound's structure and potential biological activities (Zhang et al., 2016).

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLJGAZXRLWHMB-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)